molecular formula C19H19NO7S2 B12628366 N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12628366
M. Wt: 437.5 g/mol
InChI Key: BFDZDSPCWVUHCJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a tetrahydrothiophene sulfone group, and a benzamide core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the benzodioxole and tetrahydrothiophene sulfone intermediates, followed by their coupling to the benzamide core. Common reagents used in these reactions include benzyl chloride, sodium sulfite, and various catalysts to facilitate the formation of the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides.

    Substitution: The benzodioxole and benzamide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is unique due to its combination of benzodioxole, tetrahydrothiophene sulfone, and benzamide moieties. This structural complexity provides distinct chemical and biological properties, setting it apart from simpler compounds like benzylamine and vanillin acetate.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzodioxole moiety and a sulfonyl group. The IUPAC name reflects its complex architecture, which is essential for its biological activity. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 354.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a potential candidate for diabetes treatment .
  • Anticancer Properties : The sulfonyl group in the compound may enhance its ability to interact with cancer cell signaling pathways. Research indicates that related benzodioxole derivatives exhibit significant cytotoxic effects against various cancer cell lines .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity IC50 Value (µM) Cell Line
α-Amylase Inhibition0.68Streptozotocin-induced diabetic mice model
Cytotoxicity (Cancer Cells)26 - 65Various cancer cell lines
Cytotoxicity (Normal Cells)>150Hek293t

These findings indicate that the compound exhibits potent inhibitory effects on α-amylase while demonstrating selectivity towards cancer cells over normal cells, suggesting a favorable safety profile .

In Vivo Studies

In vivo experiments using diabetic mice have shown promising results:

  • Administration of the compound led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses. This effect underscores the potential of this compound in managing diabetes through enzymatic inhibition .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Diabetes Management : A study demonstrated that the compound effectively reduced hyperglycemia in diabetic mice models, indicating its potential use as an antidiabetic agent.
  • Cancer Treatment : Another investigation focused on its cytotoxic effects against specific cancer types, revealing that it could induce apoptosis in cancer cells while sparing normal cells.

Properties

Molecular Formula

C19H19NO7S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C19H19NO7S2/c21-19(20-10-13-1-6-17-18(9-13)27-12-26-17)14-2-4-15(5-3-14)29(24,25)16-7-8-28(22,23)11-16/h1-6,9,16H,7-8,10-12H2,(H,20,21)

InChI Key

BFDZDSPCWVUHCJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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